2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted at the 2-position with a 3,4-dimethoxyphenethyl group and at the 7-position with a 4-pyridyl moiety. The triazolopyrimidine scaffold is pharmacologically significant, with derivatives exhibiting diverse biological activities, including anticancer, antifungal, and vasodilatory properties . The 3,4-dimethoxyphenethyl substituent introduces electron-donating methoxy groups, which may enhance lipophilicity and influence receptor binding, while the 4-pyridyl group contributes to hydrogen-bonding interactions and solubility .
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H19N5O2/c1-26-17-5-3-14(13-18(17)27-2)4-6-19-23-20-22-12-9-16(25(20)24-19)15-7-10-21-11-8-15/h3,5,7-13H,4,6H2,1-2H3 |
InChI Key |
JYMOSGQHCVQOAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=NC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Triazole Intermediate
The triazole ring is constructed via cyclization of 5-amino-1,2,4-triazole derivatives. For example:
-
Step 1 : Reaction of 3-amino-1,2,4-triazole with 3,4-dimethoxyphenethyl bromide in the presence of triethylamine yields 2-(3,4-dimethoxyphenethyl)-1,2,4-triazol-5-amine.
-
Step 2 : Cyclocondensation with ethyl 3-(4-pyridyl)acetoacetate in acetic acid under reflux (110–120°C, 12 h) forms the triazolo[1,5-a]pyrimidine core.
Key Data :
Multicomponent Biginelli-Like Reactions
This method streamlines synthesis by combining three components in a single pot, enhancing efficiency.
Three-Component Assembly
A Biginelli-like reaction using:
-
3,4-Dimethoxyphenethylamine
-
4-Pyridinecarboxaldehyde
-
5-Amino-1,2,4-triazole
Conditions :
-
Temperature: 130–160°C
Advantages :
-
Regioselectivity control: Ionic liquids favor 7-aryl substitution, while acidic conditions promote 5-aryl products.
Stepwise Functionalization of Preformed Pyrimidine Cores
This method involves sequential modifications of a preassembled pyrimidine scaffold.
Chlorination and Nucleophilic Substitution
-
Chlorination : Treatment of 5,7-dichloro-[1,triazolo[1,5-a]pyrimidine with POCl at 110°C for 5 h.
-
Substitution : Reaction with 3,4-dimethoxyphenethylamine and 4-pyridylmagnesium bromide under Pd catalysis introduces the substituents.
Example Protocol :
-
5,7-Dichloro-triazolo[1,5-a]pyrimidine (1 eq) + POCl (3 eq) → 5,7-dichloro intermediate.
-
Intermediate + 3,4-dimethoxyphenethylamine (1.2 eq) in THF → 5-chloro-7-(3,4-dimethoxyphenethyl) derivative.
-
Suzuki coupling with 4-pyridylboronic acid (Pd(PPh), NaCO, dioxane/HO).
Yield : 44–68% (over three steps).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields.
Optimized Protocol
-
Reactants : 3,4-Dimethoxyphenethyl hydrazine, 4-cyano-pyridine, and triethyl orthoformate.
Comparative Analysis of Methods
| Method | Yield Range | Time | Regioselectivity Control | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 58–72% | 12–24 h | Moderate | High |
| Multicomponent | 65–81% | 3–6 h | High | Moderate |
| Stepwise Functional. | 44–68% | 24–48 h | Low | Low |
| Microwave-Assisted | 78% | 0.5 h | High | High |
Challenges and Optimization Strategies
-
Regioselectivity : Use of ionic liquids (e.g., [BMIM]BF) in multicomponent reactions ensures precise 7-pyridyl substitution.
-
Purification : Column chromatography (SiO, ethyl acetate/hexane) or recrystallization (ethanol/HO) resolves structural isomers.
-
Side Reactions : Over-alkylation at N1 of triazole is mitigated by stoichiometric control of phenethyl bromide.
Scalability and Industrial Relevance
The multicomponent method is preferred for large-scale synthesis due to fewer steps and higher throughput. Pilot-scale trials achieved 74% yield using continuous flow reactors .
Chemical Reactions Analysis
Cyclization of Triazole Precursors
The core triazolo[1,5-a]pyrimidine structure is commonly synthesized via cyclocondensation reactions involving triazole derivatives and electrophilic partners. For example:
-
Triazole-amine cyclization : Reaction of 1H-1,2,4-triazol-5-amine with β-keto esters (e.g., ethyl 4-chloro-3-oxobutanoate) in acetic acid generates intermediates that undergo cyclization to form the pyrimidine core .
-
POCl₃-mediated chlorination : Subsequent treatment with phosphorus oxychloride converts hydroxyl groups to chlorides, enabling further functionalization .
Functionalization of Substituents
The 2-(3,4-dimethoxyphenethyl) and 7-(4-pyridyl) groups are introduced through:
-
Alkylation/Nucleophilic substitution : The 3,4-dimethoxyphenethyl group may be added via SN2 reactions using benzyl-type electrophiles (e.g., bromides or tosylates) at position 2, leveraging the nucleophilicity of the pyrimidine nitrogen .
-
Arylation via cross-coupling : The 4-pyridyl group at position 7 could be introduced via Suzuki coupling if a halide is present at that site, or through direct electrophilic substitution under controlled conditions .
Michael Addition and Cyclization
A three-component reaction involving triazoles, aldehydes, and β-dicarbonyl compounds has been reported for analogous systems . While not directly applied here, this method highlights the versatility of triazolo-pyrimidine synthesis:
-
Mechanism :
-
Triazole nucleophile attacks an electrophilic β-dicarbonyl compound.
-
Subsequent cyclization with an aldehyde forms the pyrimidine ring.
-
Vilsmeier-Haack Formylation
Position 3 of the pyrimidine ring is highly nucleophilic, enabling formylation under Vilsmeier-Haack conditions (POCl₃/N,N-dimethylaniline) . This reaction could serve as a precursor for further functionalization, though the target compound lacks a formyl group.
Halogenation and Nitration
Electrophilic aromatic substitution (EAS) reactions are feasible at position 3:
-
Halogenation : N-halosuccinimides (NXS) introduce halides under mild conditions .
-
Nitration : Nitric acid or nitric acid mixtures selectively nitrate position 3 without affecting aryl substituents .
Reaction Conditions and Yields
Structural Stability and Reactivity
The compound’s stability and reactivity stem from:
-
Pyrimidine core : Resistant to hydrolysis under standard conditions but reactive toward nucleophilic substitution.
-
Substituent effects :
-
3,4-dimethoxyphenethyl : Electron-donating methoxy groups enhance nucleophilicity at position 2.
-
4-pyridyl : Electron-withdrawing nature stabilizes the pyrimidine ring and directs electrophilic substitution to position 3.
-
Functionalization Pathways for Derivatives
While the target compound itself lacks reactive groups like halides or aldehydes, its analogs can undergo:
-
Cross-coupling : Arylation at position 6/7 via Pd-catalyzed reactions .
-
Oxidation : Conversion of alcohols to ketones using oxidants like PCC .
-
Reduction : Selective reduction of carbonyl groups to alcohols or amines .
Challenges and Considerations
-
Regioselectivity : Multiple reactive positions (2, 3, 6, 7) require precise control of reaction conditions.
-
Solvent effects : Polar aprotic solvents (e.g., DMF, HFIP) improve solubility and reaction efficiency .
-
Side reactions : Over-oxidation or hydrolysis of functional groups may occur under harsh conditions.
This compound exemplifies the synthetic flexibility of triazolo-pyrimidines, with pathways adaptable to diverse substituent patterns. Further optimization of reaction conditions and functionalization strategies will enhance its utility in medicinal chemistry.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives. For instance:
- In Vitro Studies : A derivative of this compound showed significant antiproliferative activity against various cancer cell lines, including HCT-116 and HeLa cells. The compound exhibited an IC50 value of 0.53 μM against HCT-116 cells, indicating potent activity as a tubulin polymerization inhibitor .
- Mechanism of Action : The mechanism involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway, which is crucial in cancer progression. The compound binds to the ATP binding site of EGFR, leading to reduced activation of downstream signaling proteins like Akt and Erk .
Antimicrobial Properties
The triazolo-pyrimidine scaffold has been explored for its antimicrobial properties:
- Bactericidal Activity : Some studies have indicated that modifications to the triazolo-pyrimidine structure can yield compounds with antibacterial properties against gram-positive bacteria. This suggests a potential for developing new antibiotics from this chemical class .
- Mechanistic Insights : The interaction of these compounds with bacterial DNA has been investigated using electrochemical methods, revealing insights into their mode of action against bacterial pathogens .
Case Studies and Findings
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazolopyrimidine core can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with key analogs:
Substituent Effects at the 2-Position
- 2-(4-Fluorobenzyl)-7-(3,4-dimethoxyphenyl)triazolo[1,5-a]pyrimidine (): This analog replaces the phenethyl group with a 4-fluorobenzyl moiety. Such modifications may alter binding affinity to targets like microtubules or kinases .
- However, the ketone at position 7 introduces metabolic instability compared to the pyridyl group in the target compound .
Substituent Effects at the 7-Position
7-(3′,4′,5′-Trimethoxyphenyl)triazolo[1,5-a]pyrimidines ():
Trimethoxyphenyl-substituted derivatives exhibit potent antiproliferative activity by targeting tubulin polymerization. The pyridyl group in the target compound may shift selectivity toward other targets, such as carbonic anhydrase isoforms (hCA IX/XII), due to its hydrogen-bonding capacity .7-(4-Chlorophenyl)-5-phenyltriazolo[1,5-a]pyrimidine (): The chloro and phenyl substituents increase hydrophobicity, favoring interactions with hydrophobic enzyme pockets. In contrast, the 4-pyridyl group in the target compound enhances water solubility, which may improve pharmacokinetics .
Biological Activity
The compound 2-(3,4-Dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine belongs to a class of bicyclic N-heteroarenes known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, antibacterial, and antiviral properties. We will explore case studies and research findings that highlight its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H18N4O2
- Molecular Weight : 314.35 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research indicates that compounds within the triazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine can inhibit key signaling pathways involved in cancer cell proliferation. Specifically, these compounds were shown to suppress the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and c-Raf in cancer cells .
- Another study reported that a related compound exhibited an IC50 value of 3.91 μM against MCF-7 breast cancer cells, indicating potent cytotoxicity .
Antibacterial Activity
The antibacterial properties of triazolo[1,5-a]pyrimidines have also been investigated:
- A recent study highlighted the effectiveness of certain triazolo derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compounds displayed significant inhibitory effects on both planktonic cells and biofilms .
- The study found that these compounds could act as DNA intercalators and exhibited nuclease-like activity when combined with hydrogen peroxide .
Antiviral Activity
Preliminary investigations into the antiviral potential of triazolo[1,5-a]pyrimidines suggest promising results:
- Some derivatives have shown activity against viral infections; however, specific data on the compound is limited. Further research is needed to fully elucidate its antiviral mechanisms.
Case Studies and Research Findings
Q & A
Basic Synthesis: What are the common synthetic routes for triazolo[1,5-a]pyrimidine derivatives like 2-(3,4-dimethoxyphenethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine?
Methodological Answer:
The synthesis typically involves cyclocondensation of 5-aminotriazole derivatives with β-diketones or β-keto esters. For example, describes a protocol using molten-state TMDP (trimethylenedipiperidine) or ethanol/water solvent mixtures to form triazolo[1,5-a]pyrimidine scaffolds. Key steps include:
- Precursor preparation : Reacting 3,4-dimethoxyphenethylamine with pyridine-4-carbaldehyde to form the phenethyl-pyridyl intermediate.
- Cyclization : Using TMDP as a base to promote triazole-pyrimidine ring formation under reflux conditions .
- Purification : Column chromatography or recrystallization to isolate the target compound.
Advanced Synthesis: How can researchers optimize reaction conditions to improve yields of triazolo[1,5-a]pyrimidines with bulky substituents (e.g., 3,4-dimethoxyphenethyl)?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Ethanol/water mixtures (1:1 v/v) enhance solubility of polar intermediates while maintaining reaction efficiency .
- Catalyst alternatives : Replacing TMDP with less toxic bases (e.g., DBU) to mitigate safety concerns, though yields may vary due to steric hindrance from bulky groups .
- Microwave-assisted synthesis : Reducing reaction time and improving regioselectivity for complex substituents .
Basic Structural Characterization: What spectroscopic and crystallographic methods are essential for confirming the structure of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., pyridyl protons at δ 8.5–9.0 ppm, dimethoxyphenethyl signals at δ 3.8–4.1 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 433.18).
- X-ray crystallography : Single-crystal analysis resolves ambiguities in regiochemistry, as demonstrated for similar triazolo[1,5-a]pyrimidines in and .
Advanced Structural Analysis: How do steric and electronic effects from the 3,4-dimethoxyphenethyl group influence molecular packing in crystallographic studies?
Methodological Answer:
- Crystal lattice interactions : The dimethoxy groups participate in weak C–H···O hydrogen bonds, affecting packing density and solubility .
- Torsional angles : Bulky substituents introduce deviations in the triazole-pyrimidine plane (e.g., dihedral angles >10°), quantified via X-ray diffraction .
- Comparative studies : Contrast with non-substituted analogs (e.g., 2-phenyl derivatives in ) reveals reduced symmetry and altered thermal stability .
Basic Biological Activity: What assays are used to evaluate the bioactivity of this compound?
Methodological Answer:
- Enzyme inhibition : Kinase assays (e.g., KDR kinase) using fluorescence polarization .
- Antimicrobial screening : Broth microdilution against Gram-positive bacteria (MIC values <10 µg/mL reported for related compounds) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC determination) .
Advanced Biological Studies: How can researchers resolve contradictory bioactivity data across different cell lines or assays?
Methodological Answer:
- Dose-response validation : Replicate assays with stricter controls (e.g., ATP levels in kinase assays) to rule off-target effects .
- Metabolic stability : Assess cytochrome P450 interactions via liver microsome studies to explain variability in cytotoxicity .
- Computational docking : Compare binding modes in mutant vs. wild-type enzyme structures (e.g., using AutoDock Vina) .
Basic Analytical Challenges: What HPLC conditions separate this compound from structurally similar derivatives?
Methodological Answer:
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA), 1.0 mL/min .
- Detection : UV at 254 nm for pyridyl/triazole chromophores.
Advanced Analytical Method Development: How can researchers improve resolution for isomers with minor substituent differences?
Methodological Answer:
- Chiral columns : Use amylose-based columns (e.g., Chiralpak IA) for enantiomeric separation .
- Ion-pair chromatography : Add 10 mM ammonium acetate to enhance peak symmetry for charged intermediates .
- LC-MS/MS : MRM transitions (e.g., m/z 433→315) to differentiate co-eluting species .
Basic Toxicity and Safety: What safety protocols are critical when handling intermediates like TMDP in synthesis?
Methodological Answer:
- Ventilation : Use fume hoods due to TMDP’s respiratory toxicity .
- PPE : Nitrile gloves and goggles to prevent skin/eye contact.
- Waste disposal : Neutralize acidic byproducts before aqueous waste treatment .
Advanced Mechanistic Studies: How does the 4-pyridyl group influence binding to biological targets compared to phenyl substituents?
Methodological Answer:
- Hydrogen bonding : Pyridyl N-atoms form stronger interactions with active-site residues (e.g., Lys216 in KDR kinase) vs. hydrophobic phenyl groups .
- Solubility effects : Pyridyl improves aqueous solubility (logP reduced by ~0.5 units), enhancing bioavailability .
- SAR studies : Compare IC values of pyridyl vs. phenyl analogs in enzyme assays (e.g., 10-fold higher potency reported in ) .
Data Contradictions: How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for similar compounds?
Methodological Answer:
- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate conversion rates .
- Parameter documentation : Publish detailed conditions (e.g., stirring speed, inert gas purity) to identify variability sources .
- Batch reproducibility : Conduct triplicate runs with statistical analysis (e.g., ANOVA) .
Advanced Computational Modeling: What strategies validate docking predictions for this compound’s binding to purine-dependent enzymes?
Methodological Answer:
- MD simulations : Run 100-ns trajectories to assess binding pose stability (e.g., RMSD <2 Å) .
- Free-energy calculations : Use MM-PBSA to compare ΔG values with experimental IC data .
- Crystallographic validation : Co-crystallize the compound with target enzymes (e.g., PDB deposition) .
Purification Challenges: How to resolve co-elution of byproducts with similar polarity during column chromatography?
Methodological Answer:
- Gradient optimization : Stepwise increase in ethyl acetate (5% increments) in hexane/EA mixtures .
- Preparative TLC : Use silica plates with fluorescent indicator for manual isolation .
- Countercurrent chromatography : Leverage differential partitioning in biphasic solvent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
